Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate

Catalog No.
S13946437
CAS No.
M.F
C8H9BrO4
M. Wt
249.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxy...

Product Name

Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate

IUPAC Name

ethyl 4-bromo-6-oxo-2,3-dihydropyran-5-carboxylate

Molecular Formula

C8H9BrO4

Molecular Weight

249.06 g/mol

InChI

InChI=1S/C8H9BrO4/c1-2-12-7(10)6-5(9)3-4-13-8(6)11/h2-4H2,1H3

InChI Key

UIPILPVCRYWSBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCOC1=O)Br

Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family. It features a bromo substituent at the fourth position and an ethyl ester group at the third position of the pyran ring. The molecular formula for this compound is C9H9BrO4C_9H_9BrO_4, and it has a molecular weight of approximately 249.07 g/mol. The compound exhibits a unique structure characterized by its dihydro-pyran moiety, which contributes to its chemical reactivity and biological properties.

Typical for pyran derivatives, including:

  • Nucleophilic Substitution: The bromo group can be replaced by nucleophiles, leading to the formation of new compounds.
  • Cyclization Reactions: Under acidic or basic conditions, it may undergo cyclization to form more complex heterocycles.
  • Condensation Reactions: The carboxylate group can react with aldehydes or ketones in condensation reactions, forming larger molecules.

These reactions are crucial for synthesizing derivatives that may have enhanced biological activity or altered physical properties.

Pyran derivatives, including Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate, have been reported to exhibit various biological activities. These include:

  • Antitumor Activity: Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation.
  • Anti-inflammatory Properties: Pyran derivatives have shown potential in reducing inflammation in experimental models.
  • Antimicrobial Activity: Certain pyrans possess antibacterial and antifungal properties, making them candidates for pharmaceutical applications.

The specific biological activity of Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate requires further investigation to elucidate its mechanisms and efficacy.

The synthesis of Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate can be achieved through several methods:

  • Condensation Reaction: A common synthetic route involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
    4 bromobenzaldehyde+ethyl acetoacetateNaOEtEthyl 4 Bromo 5 6 dihydro 2 oxo 2H pyran 3 carboxylate\text{4 bromobenzaldehyde}+\text{ethyl acetoacetate}\xrightarrow{\text{NaOEt}}\text{Ethyl 4 Bromo 5 6 dihydro 2 oxo 2H pyran 3 carboxylate}
  • Bromination of Pyran Derivatives: Starting from a suitable pyran derivative, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromo substituent at the desired position.
  • One-Pot Synthesis: Recent methods suggest one-pot multicomponent reactions that simplify the synthesis by combining all reactants simultaneously under controlled conditions.

Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be exploited in developing pesticides or fungicides.
  • Material Science: The compound may be used in synthesizing novel materials with specific electronic or optical properties.

Studies exploring the interactions of Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate with biological targets are essential for understanding its pharmacodynamics. Potential interactions include:

  • Enzyme Inhibition: Investigating its role as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Evaluating its affinity for various receptors that mediate cellular responses.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells and its subsequent effects on cellular functions.

Several compounds share structural similarities with Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-Bromo-4,6-dimethyl-2H-pyran-5-carboxylateBromine at position 3Contains additional methyl groups enhancing lipophilicity .
5-Bromo-2,4-dimethyl-6-oxo-6H-pyranDifferent substitution patternExhibits strong antitumor activity .
Ethyl 5-Bromo-4-Oxotetrahydro-2H-pyran-3-carboxylateOxo group at position 4Potential use as an anti-inflammatory agent .

These compounds illustrate the diversity within the pyran family while highlighting the unique features of Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate related to its bromine substitution and specific functional groups.

Grignard Reagent-Mediated Cyclization Strategies

Grignard reagents have been employed in the synthesis of dihydropyran derivatives through cyclization strategies involving precursor intermediates. A notable approach involves the formation of homoallylic alcohols via Grignard reactions, which serve as critical intermediates for subsequent cross-coupling and cyclization steps. For example, the synthesis of 6-(2-phenylethenyl)-2-hydroxy-1,2-oxaborole—a boronic acid precursor—utilizes a Grignard-derived propenyl magnesium bromide intermediate. This intermediate undergoes Suzuki-Miyaura cross-coupling with cis-ethyl iodoacrylate to yield a trienoate, which subsequently undergoes intramolecular Michael addition to form the dihydropyran scaffold.

The retention of cis-geometry in the alkene during cross-coupling is essential for ensuring proper orbital alignment in the cyclization step. While this method does not directly produce ethyl 4-bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate, it demonstrates the utility of Grignard reagents in constructing structurally related pyran derivatives. Further optimization could involve introducing bromo-substituents at the C4 position through halogenated precursors or post-cyclization functionalization.

Key Considerations

  • Reaction Conditions: Grignard reactions require anhydrous conditions and inert atmospheres to prevent reagent decomposition.
  • Intermediate Purification: Column chromatography is often necessary to isolate boronic acid intermediates.

Solid-Phase Synthesis Using Alumina-Based Catalysts

Alumina-based catalysts, such as potassium fluoride-impregnated alumina (KF-Al$$2$$O$$3$$), have emerged as efficient and recyclable catalysts for pyran synthesis. In a three-component reaction, KF-Al$$2$$O$$3$$ facilitates the condensation of aldehydes, malononitrile, and active methylene compounds to form 4H-pyran derivatives. The catalyst’s basic sites promote both Knoevenagel condensation and cyclization steps, enabling high yields (68–90%) under mild conditions.

For ethyl 4-bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate, substituting malononitrile with bromo-substituted acetylenedicarboxylates could introduce the requisite bromine atom. The recyclability of KF-Al$$2$$O$$3$$—demonstrated over multiple cycles without significant loss in activity—makes this method economically and environmentally favorable.

Comparative Efficiency of Catalysts

CatalystSolventTemperatureTimeYield (%)
KF-Al$$2$$O$$3$$EthanolRoom temp1.5–5 h68–90
K$$2$$CO$$3$$EthanolReflux5–60 min75–95
HTMABWater110°C8 h76–93

Adapted from .

Multi-Component Reaction Protocols for Pyran Scaffold Assembly

Multi-component reactions (MCRs) offer a streamlined approach to pyran synthesis by combining three or more reactants in a single pot. A solvent-free, one-pot method using trialkyl phosphite enables the synthesis of dialkoxyphosphoryl-2-oxo-2H-pyran derivatives from alkynoates and alkyl bromides. This protocol, conducted at 50°C under neutral conditions, achieves yields up to 93%.

For brominated pyrans, substituting alkyl bromides with 4-bromoacetylenedicarboxylates could directly incorporate the bromine moiety. Similarly, potassium carbonate (K$$2$$CO$$3$$)-catalyzed MCRs between α,α′-bis(arylidene)cycloalkanones and malononitrile yield 2-amino-4H-pyran-3-carbonitriles in 75–95% yields within 5–60 minutes. The reaction proceeds via Michael addition and cyclization, with K$$2$$CO$$3$$ enhancing nucleophilic attack efficiency.

Representative MCR Conditions

EntryReactantsCatalystTimeYield (%)
1Alkyl bromide + dialkyl acetylenedicarboxylateTrialkyl phosphite5–60 min87–93
2α,α′-Bis(arylidene)cycloalkanone + malononitrileK$$2$$CO$$3$$5–60 min75–95

Data from .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

247.96842 g/mol

Monoisotopic Mass

247.96842 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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